molecular formula C20H22N4 B611799 WAY-262611

WAY-262611

Katalognummer: B611799
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: QHLITPHIARVDJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

WAY-262611 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Rhabdomyosarcoma (RMS)

Research has demonstrated that WAY-262611 can impair the survival of tumor cells in rhabdomyosarcoma models. In vitro studies indicated that RMS cell lines showed sensitivity to this compound treatment, with IC50 values as low as 0.25 μM . The compound not only reduced cell proliferation but also decreased invasion rates by downregulating focal adhesion kinase (FAK), a key regulator of oncogenic processes .

Key Findings:

  • IC50 Values: RD (0.30 μM), CW9019 (0.25 μM)
  • Effects: Decreased cell proliferation and invasion; increased β-catenin levels and myogenic markers.

Osteosarcoma

In osteosarcoma, this compound has been shown to inhibit metastasis and promote osteoblastic differentiation. Studies revealed that it activates canonical Wnt signaling, leading to reduced proliferation of osteosarcoma cell lines with IC50 values ranging from 1 to 8 μM . The compound was effective in inducing G2/M cell cycle arrest without significant cytotoxicity, confirming its potential as a therapeutic agent against this aggressive cancer type.

Key Findings:

  • IC50 Values: 3-8 μM for viability; ~1 μM for proliferation.
  • Mechanism: Induces G2/M arrest and promotes osteogenic differentiation through Wnt signaling.

Inflammatory Bowel Disease (IBD)

This compound has also been investigated for its effects on inflammatory bowel disease. In preclinical models, it demonstrated the ability to ameliorate symptoms associated with IBD by enhancing Wnt signaling, which is crucial for intestinal epithelial repair and regeneration . The compound's ability to modulate DKK-1 levels suggests a therapeutic avenue for treating chronic inflammatory conditions.

Key Findings:

  • Effects on IBD: Amelioration of symptoms through enhanced Wnt signaling.

Summary of Applications

Application AreaKey FindingsIC50 ValuesMechanism of Action
RhabdomyosarcomaImpaired tumor cell survival; reduced invasion0.25 - 0.30 μMInhibition of DKK-1 enhances β-catenin
OsteosarcomaInhibited metastasis; induced osteoblastic differentiation1 - 8 μMActivation of Wnt signaling
Inflammatory Bowel DiseaseAmeliorated symptomsNot specifiedEnhanced intestinal epithelial repair

Case Studies

Rhabdomyosarcoma Case Study:
In vivo studies using orthotopic RMS mouse models showed that treatment with this compound significantly reduced the number of viable tumor cells detected in lung tissue after intravenous injection, indicating its potential to inhibit metastasis .

Osteosarcoma Case Study:
In a study involving patient-derived xenografts, this compound not only inhibited tumor growth but also promoted differentiation towards an osteoblastic phenotype, suggesting a dual role in both treating the cancer and potentially aiding bone repair .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

WAY-262611 is a small molecule inhibitor of Dickkopf-1 (DKK-1), a protein that negatively regulates the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications in various diseases, including inflammatory bowel disease (IBD) and certain types of cancer. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for clinical use.

This compound functions primarily by inhibiting DKK-1, which facilitates the interaction between Wnt3a and LRP5, leading to the activation of the Wnt/β-catenin pathway. The inhibition of DKK-1 prevents the formation of the DKK-1-LRP5-Kremen complex, which is crucial for the negative regulation of this signaling pathway . By activating Wnt/β-catenin signaling, this compound promotes cellular proliferation and differentiation, particularly in tissues where Wnt signaling plays a vital role.

In Vitro Studies

  • Cell Proliferation and Migration : In studies involving fibroblast-like synoviocytes, this compound demonstrated significant inhibition of cell migration and reduced expression levels of focal adhesion kinase (FAK), which is implicated in oncogenic processes such as migration and invasion . The compound showed IC50 values as low as 0.25 μM in sensitive cell lines, indicating potent biological activity.
  • Wnt/β-Catenin Activation : Treatment with this compound resulted in increased β-catenin levels and promoter activity, as measured by luciferase assays. This effect was observed alongside an induction of myogenic markers such as MYOD1 and myogenin, highlighting its role in muscle differentiation .
  • Impact on Cell Viability : In a study examining the effects on inflammatory bowel disease models, this compound was shown to ameliorate IBD symptoms by enhancing the viability of intestinal epithelial cells and reducing apoptosis induced by dextran sulfate sodium (DSS) . The compound activated the Wnt/β-catenin pathway, leading to improved epithelial repair mechanisms.

In Vivo Studies

In vivo experiments have demonstrated that this compound can decrease tumor cell viability in mouse models. Following administration, there was a statistically significant reduction in GFP-positive cells in treated mice compared to controls . However, it is important to note that while this compound activated Wnt signaling pathways and induced differentiation in vitro, it did not produce significant effects on tumor growth in primary mouse models .

Tables Summarizing Key Data

Study Cell Line IC50 (μM) Effects Observed
RD0.30Reduced migration and proliferation
CW90190.25Induction of myogenic markers
Mode-kNot specifiedAmelioration of IBD symptoms

1. Inflammatory Bowel Disease (IBD)

In a recent study focusing on IBD, researchers established a DSS-induced model to evaluate the protective effects of this compound. The results indicated that treatment led to significant improvements in histopathological outcomes and reduced apoptosis rates in intestinal epithelial cells. The activation of Wnt/β-catenin signaling was confirmed through immunohistochemical staining for Wnt3a and DKK-1 .

2. Osteosarcoma Metastasis

Another study explored the role of this compound in osteosarcoma metastasis. The findings revealed that the compound enhanced nuclear localization and transcriptional activity of β-catenin, thereby inhibiting metastatic behaviors associated with osteosarcoma cells .

Eigenschaften

IUPAC Name

[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLITPHIARVDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine interact with the Wnt signaling pathway to affect bone formation?

A1: The research paper focuses on the discovery and preclinical development of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, identified as WAY-262611. This compound acts as a "wingless agonist," meaning it activates the Wnt signaling pathway. [] The Wnt pathway, particularly its beta-catenin dependent branch, plays a crucial role in regulating bone formation. [] While the specific interaction mechanism of this compound with the Wnt pathway isn't detailed in the provided abstract, its characterization as a "wingless agonist" suggests it mimics the action of Wnt ligands. This, in turn, likely leads to the stabilization and activation of beta-catenin, a protein that regulates gene expression and ultimately promotes bone formation. The study demonstrates that this compound, when administered orally to ovariectomized rats, successfully increased the rate of trabecular bone formation in a dose-dependent manner. [] This highlights its potential as a therapeutic agent for bone disorders characterized by low bone mass or impaired bone formation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.